Technical Guide on 3-Amino-5-(hydroxymethyl)phenol Hydrochloride: Properties, Synthesis, and Applications
Technical Guide on 3-Amino-5-(hydroxymethyl)phenol Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
3-Amino-5-(hydroxymethyl)phenol hydrochloride (CAS: 112307-70-7)[1] is a highly versatile, trifunctional aromatic building block utilized extensively in the synthesis of bioactive small molecules, advanced resins, and pharmaceutical intermediates. While its free base counterpart (CAS: 771437-32-2)[2] is widely available, the hydrochloride salt offers critical advantages in terms of oxidative stability, extended shelf-life, and superior aqueous solubility.
This technical whitepaper provides an in-depth analysis of the compound's structural causality, details self-validating experimental workflows for its synthesis and functionalization, and establishes analytical standards for drug development professionals.
Chemical Identity and Physicochemical Profiling
The decision to utilize the hydrochloride salt over the free base is rooted in electronic causality. The free base contains two strongly electron-donating groups (the primary amine and the phenolic hydroxyl) that highly activate the benzene ring. This makes the free base highly susceptible to spontaneous air oxidation, often observed as a progressive darkening of the material during storage.
By protonating the amine to form the hydrochloride salt, the −NH2 group is converted into a strongly electron-withdrawing −NH3+ group. This electronic shift dramatically stabilizes the aromatic ring against oxidative degradation, ensuring reproducible reaction stoichiometry[2].
Table 1: Comparative Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C7H9NO2 | C7H10ClNO2 |
| Molecular Weight | 139.15 g/mol [2] | 175.61 g/mol [1] |
| CAS Registry Number | 771437-32-2[2] | 112307-70-7[1] |
| PubChem CID | 13819123[2] | N/A (Derivative) |
| Physical State | Solid / Viscous Liquid | Crystalline Solid |
| Oxidative Stability | Low (Air-sensitive) | High (Electronically deactivated) |
| Aqueous Solubility | Moderate | High |
Structural Causality and Reactivity Profile
The utility of 3-Amino-5-(hydroxymethyl)phenol hydrochloride lies in its three orthogonal functional groups, which can be selectively manipulated by carefully controlling the reaction pH and temperature.
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Primary Amine Hydrochloride ( −NH3+Cl− ): Unreactive under acidic to neutral conditions. It can be selectively liberated in situ using a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine) to undergo amidation, sulfonylation, or reductive amination.
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Phenolic Hydroxyl ( −OH ): Exhibits a pKa of ~9.5. It can be selectively alkylated via Williamson ether synthesis using weak bases (like K2CO3 ) that are strong enough to deprotonate the phenol but not the aliphatic alcohol.
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Hydroxymethyl Group ( −CH2OH ): A primary aliphatic alcohol that can be selectively oxidized to an aldehyde (e.g., using MnO2 ) or converted into a benzylic leaving group (via SOCl2 or PBr3 ).
Fig 1: Functional group orthogonal reactivity pathways of 3-Amino-5-(hydroxymethyl)phenol hydrochloride.
Synthesis and Experimental Workflows
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step without relying solely on end-point characterization.
Protocol A: Synthesis of the Hydrochloride Salt from Free Base
Objective: Convert the oxidatively sensitive free base into the stable hydrochloride salt. Causality: Utilizing anhydrous diethyl ether ( Et2O ) prevents the hydrolysis of the resulting salt, while maintaining a 0°C environment minimizes exothermic side reactions and degradation.
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Dissolution: Dissolve 1.0 equivalent of 3-amino-5-(hydroxymethyl)phenol free base in a minimal volume of anhydrous Et2O (or a THF/ Et2O mixture if solubility is poor).
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Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C under an inert argon atmosphere.
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Acidification: Dropwise, add 1.1 equivalents of anhydrous HCl (typically 2.0 M in Et2O ) under vigorous magnetic stirring.
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Self-Validation (Precipitation): The immediate formation of a white crystalline precipitate serves as visual confirmation of salt formation, as the ionic hydrochloride salt is highly insoluble in non-polar ethereal solvents.
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Isolation: Filter the precipitate rapidly via vacuum filtration, wash with cold anhydrous Et2O , and dry under high vacuum to yield the pure salt.
Fig 2: Step-by-step self-validating workflow for the synthesis of the hydrochloride salt.
Protocol B: Selective N-Acylation
Objective: Selectively acylate the primary amine while leaving the phenolic and aliphatic hydroxyl groups intact. Causality: By utilizing a biphasic Schotten-Baumann approach (aqueous NaHCO3 / Ethyl Acetate), the mild base is just strong enough to liberate the free amine from the hydrochloride salt in situ, but not strong enough to deprotonate the phenol (pKa ~9.5). The highly nucleophilic free amine rapidly reacts with the introduced acyl chloride before any competing O-acylation can occur. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The starting hydrochloride salt will remain at the baseline (highly polar), while the N-acylated product will migrate. A post-reaction ninhydrin stain will turn from positive (purple/red for primary amine) to negative (yellow/clear), confirming complete consumption of the amine.
Analytical Characterization Standards
To ensure the integrity of 3-Amino-5-(hydroxymethyl)phenol hydrochloride during drug development, the following analytical benchmarks should be utilized:
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1 H-NMR (DMSO- d6 ): The −NH3+ protons will appear as a broad, exchangeable singlet integrating to 3H around δ 9.5 - 10.5 ppm. The aromatic protons will be shifted noticeably downfield relative to the free base due to the strong electron-withdrawing effect of the protonated amine.
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Mass Spectrometry (ESI+): Electrospray ionization will strip the non-covalent HCl . The spectrum will display the free base [M+H]+ parent ion at m/z 140.07 [2].
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Melting Point: The hydrochloride salt will exhibit a sharp, distinct melting point significantly higher than the free base, serving as a rapid purity check.
References
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National Center for Biotechnology Information (PubChem). "3-Amino-5-(hydroxymethyl)phenol | C7H9NO2 | CID 13819123 - PubChem". NIH. URL:[Link]
